molecular formula C9H12N2OS B1523053 3-[(2-Aminophenyl)sulfanyl]propanamide CAS No. 98898-02-3

3-[(2-Aminophenyl)sulfanyl]propanamide

Cat. No.: B1523053
CAS No.: 98898-02-3
M. Wt: 196.27 g/mol
InChI Key: SNUPICSZLGBGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Aminophenyl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides : This study focuses on the synthesis of a series of derivatives based on a chemoselective Michael reaction, leading to compounds with notable antiproliferative activity against human cancer cell lines. The research demonstrates the potential of sulfanyl propanamide derivatives in cancer treatment, showing significant efficacy in inhibiting cancer cell growth, with some compounds exhibiting IC50 values comparable to the reference drug doxorubicin. The in silico binding affinity studies indicated the quinoxaline ring as a beneficial scaffold for carrying a peptidomimetic side chain in position 3, hinting at the structural importance of sulfanyl propanamides in medicinal chemistry applications (El Rayes et al., 2019).

CNS Activity

Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity : This research explored the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, aiming to evaluate their effects on central nervous system activity. Some derivatives were found to possess significant antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This study emphasizes the potential of sulfanyl derivatives in developing treatments for CNS disorders, offering insights into the structural features conducive to therapeutic efficacy (Clerici et al., 2001).

Antiviral Activity

A Novel Nonnucleoside Inhibitor Specifically Targets Cytomegalovirus DNA Maturation via the UL89 and UL56 Gene Products : Research on BAY 38-4766, a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcases the importance of targeting viral DNA maturation as a therapeutic strategy. This compound, through inhibition of DNA maturation and packaging, presents a novel approach to antiviral therapy. The study highlights the relevance of chemical structures similar to sulfanyl propanamides in developing antiviral agents with a unique mechanism of action (Buerger et al., 2001).

Properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUPICSZLGBGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.